molecular formula C17H22ClNO B3086171 {[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride CAS No. 1158558-46-3

{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride

Cat. No. B3086171
CAS RN: 1158558-46-3
M. Wt: 291.8 g/mol
InChI Key: JMNWMOFHDAMIKV-UHFFFAOYSA-N
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Description

{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride is a chemical compound with a linear formula of C17H22ClNO2 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other reactions that could be involved in the synthesis include SN2 reactions of alkyl halides, ammonia, and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its linear formula C17H22ClNO2 . The compound contains a benzene ring, indicating the presence of a phenyl group . The benzyloxy group is attached to the phenyl group, and the propylamine group is attached to the methyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the general reactions of amines and benzylic compounds. Amines can undergo reactions such as reduction of nitriles or amides and nitro compounds . Benzylic compounds are known for their susceptibility to oxidative degradation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 227.31 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of oil .

Scientific Research Applications

Analytical and Environmental Studies

  • Heterocyclic Aromatic Amines Analysis

    The study of heterocyclic aromatic amines, such as PhIP, involves analytical techniques that could be relevant for similar compounds like {[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride. These techniques include liquid and gas chromatography coupled with mass spectrometry, enabling sensitive qualitative and quantitative analysis of carcinogenic or detoxification products in various matrices, including food products and biological samples (Teunissen et al., 2010).

  • Environmental Occurrence of Parabens

    Parabens, sharing some functional group similarities with the subject compound, have been reviewed for their occurrence, fate, and behavior in aquatic environments. This review could offer insights into the environmental impact and behavior of similar compounds, emphasizing the need for understanding their stability, degradation, and potential for bioaccumulation (Haman et al., 2015).

Synthetic Chemistry Applications

  • Synthesis of Heterocyclic Compounds

    The synthesis and structural properties of novel substituted thiazolidinones from reactions involving chloral and substituted anilines could be analogous to the reactivity and synthetic utility of this compound in generating heterocyclic compounds (Issac & Tierney, 1996).

  • Benzoxaboroles in Organic Synthesis

    The review on benzoxaboroles, compounds related by their aromatic nature and potential for forming heterocycles, underscores the versatility of aromatic compounds in organic synthesis, including their biological activity and applications as building blocks in the synthesis of more complex molecules (Adamczyk-Woźniak et al., 2009).

Safety and Hazards

The safety information for {[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride indicates that it is classified under GHS05 and GHS07, which represent corrosive and harmful substances respectively . The hazard statements include H302, H314, and H335, indicating that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of {[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride could involve further exploration of its synthesis and reactivity. The synthesis of amines is a significant area of study in organic chemistry, and the unique properties of benzylic compounds make them interesting subjects for research . Further studies could also explore the potential applications of this compound in various fields.

properties

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-2-12-18-13-16-10-6-7-11-17(16)19-14-15-8-4-3-5-9-15;/h3-11,18H,2,12-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNWMOFHDAMIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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